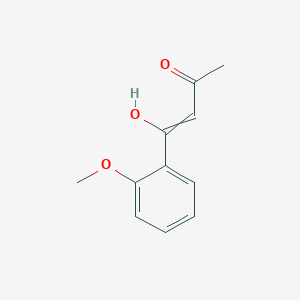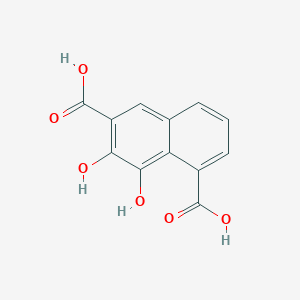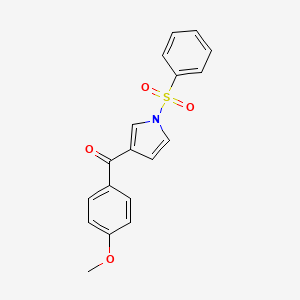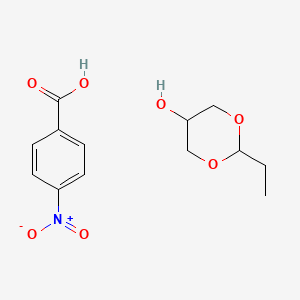
2-Ethyl-1,3-dioxan-5-ol;4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,3-dioxan-5-ol and 4-nitrobenzoic acid are two distinct chemical compounds 2-Ethyl-1,3-dioxan-5-ol is a cyclic ether with a hydroxyl group, while 4-nitrobenzoic acid is an aromatic carboxylic acid with a nitro substituent
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3-dioxan-5-ol: This compound can be synthesized through the acid-catalyzed cyclization of 2-ethyl-1,3-diol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
4-Nitrobenzoic Acid: This compound is commonly prepared by the nitration of benzoic acid. The nitration reaction involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the para position.
Industrial Production Methods
2-Ethyl-1,3-dioxan-5-ol: Industrial production may involve continuous flow reactors to optimize the yield and purity of the product. The use of solid acid catalysts can also enhance the efficiency of the process.
4-Nitrobenzoic Acid: Industrial production often involves large-scale nitration reactors with precise temperature and concentration control to ensure high yield and purity. The product is then purified through recrystallization.
化学反応の分析
Types of Reactions
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
-
4-Nitrobenzoic Acid
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The carboxyl group can undergo esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones.
Common Reagents and Conditions
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
-
4-Nitrobenzoic Acid
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols with sulfuric acid as a catalyst.
Major Products Formed
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers or esters.
-
4-Nitrobenzoic Acid
Reduction: 4-aminobenzoic acid.
Substitution: Esters of 4-nitrobenzoic acid.
Oxidation: Quinones.
科学的研究の応用
-
2-Ethyl-1,3-dioxan-5-ol
Chemistry: Used as a solvent and reagent in organic synthesis.
Industry: Used in the production of polymers and resins.
-
4-Nitrobenzoic Acid
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Used in the synthesis of pharmaceutical compounds.
Industry: Used in the production of plasticizers and stabilizers.
作用機序
2-Ethyl-1,3-dioxan-5-ol: The compound can act as a nucleophile in various chemical reactions due to the presence of the hydroxyl group. It can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.
4-Nitrobenzoic Acid: The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic substitution reactions. The carboxyl group can participate in hydrogen bonding and can be deprotonated to form carboxylate anions, influencing its solubility and reactivity.
類似化合物との比較
-
2-Ethyl-1,3-dioxan-5-ol
Similar Compounds: 1,3-dioxane, 1,4-dioxane, and 2-methyl-1,3-dioxan-5-ol.
Uniqueness: The presence of the ethyl group and hydroxyl group provides unique reactivity and solubility properties.
-
4-Nitrobenzoic Acid
Similar Compounds: Benzoic acid, 4-aminobenzoic acid, and 3-nitrobenzoic acid.
Uniqueness: The nitro group at the para position provides distinct electronic and steric effects, influencing its reactivity and applications.
特性
CAS番号 |
92883-23-3 |
|---|---|
分子式 |
C13H17NO7 |
分子量 |
299.28 g/mol |
IUPAC名 |
2-ethyl-1,3-dioxan-5-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H12O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-2-6-8-3-5(7)4-9-6/h1-4H,(H,9,10);5-7H,2-4H2,1H3 |
InChIキー |
OHIYRIMYGYQYHY-UHFFFAOYSA-N |
正規SMILES |
CCC1OCC(CO1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


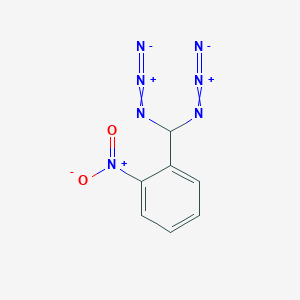
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
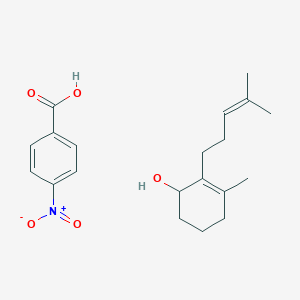
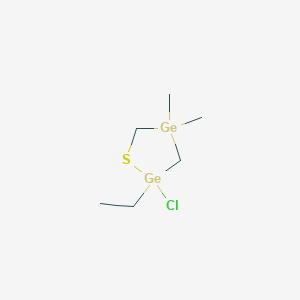
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
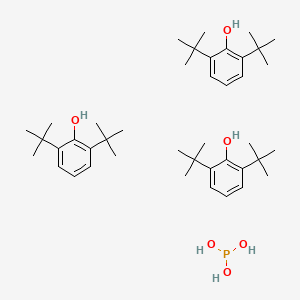
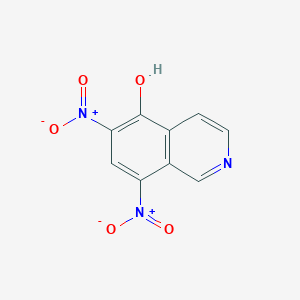
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
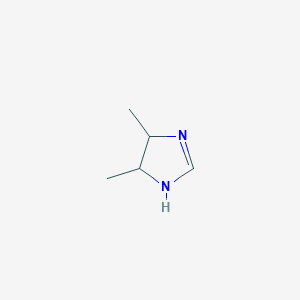
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
